molecular formula C19H22N2O3S B3005515 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953999-46-7

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3005515
CAS No.: 953999-46-7
M. Wt: 358.46
InChI Key: MNZPCHJXIPDOBB-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound characterized by a piperidine core substituted with a thiophen-2-ylmethyl group at the N1-position and a benzo[d][1,3]dioxole-5-carboxamide moiety at the C4-methyl position. This structure combines aromatic heterocycles (thiophene and benzodioxole) with a flexible piperidine scaffold, which is common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(15-3-4-17-18(10-15)24-13-23-17)20-11-14-5-7-21(8-6-14)12-16-2-1-9-25-16/h1-4,9-10,14H,5-8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZPCHJXIPDOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

The molecular formula for this compound can be represented as:

C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S

Physical Properties

PropertyValue
Molecular Weight398.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Anticancer Activity : The compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially affecting cytokine production and immune cell activation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of related compounds against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results:

  • Cytotoxicity Against Cancer Cell Lines : A study reported IC50 values for certain derivatives against human cancer cell lines, indicating effective inhibition of cell growth. For example, one derivative exhibited an IC50 of approximately 2.76μM2.76\,\mu M against ovarian cancer cells (OVXF 899) and 9.27μM9.27\,\mu M against pleural mesothelioma (PXF 1752) .

Case Studies

  • Case Study on Anticancer Properties : A derivative of the compound was tested in a panel of twelve human tumor cell lines. Results indicated significant selectivity and potency against renal cancer cells with an IC50 value of 1.143μM1.143\,\mu M, suggesting its potential as a targeted therapeutic agent .
  • Study on Anti-inflammatory Activity : Another research focused on the anti-inflammatory properties of similar compounds showed that they could reduce the expression of pro-inflammatory cytokines in mouse splenocytes when tested in vitro .

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, a comparison with structurally related compounds is essential.

Compound NameIC50 (µM)Activity Type
Compound A (similar structure)2.76Antitumor (OVXF 899)
Compound B (related derivative)9.27Antitumor (PXF 1752)
This compoundTBDTBD

Scientific Research Applications

Analgesic Activity

Research indicates that compounds similar to N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant analgesic properties. For instance, derivatives of benzothiazine have shown enhanced analgesic effects compared to traditional analgesics like piroxicam. The mechanism often involves the inhibition of pain pathways through modulation of neurotransmitter systems .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that certain benzothiazine derivatives can reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Potential in Neurological Disorders

Given its structural characteristics, there is potential for this compound to be explored in treating neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems involved in conditions such as depression and anxiety .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent coupling with the benzo[d][1,3]dioxole moiety. Recent advancements in synthetic methodologies have improved yields and purity of such compounds, facilitating their evaluation in biological assays .

Analgesic Efficacy Study

A study conducted on a series of benzothiazine derivatives demonstrated that certain modifications significantly enhanced their analgesic efficacy compared to standard treatments. The study utilized animal models to assess pain response reduction, showing that some derivatives were more effective than piroxicam at equivalent doses .

Inflammation Model Assessment

In another case study focusing on inflammation models induced by carrageenan, compounds structurally related to this compound showed promising results in reducing swelling and pain markers, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Piperidine Substituent Carboxamide Group Molecular Weight (g/mol) Notable Properties References
Target Compound 1-(Thiophen-2-ylmethyl) Benzo[d][1,3]dioxole-5- ~374* Unspecified
N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)benzodioxole-5-carboxamide 1-(2-(Methylthio)benzyl) Benzo[d][1,3]dioxole-5- 398.5 High lipophilicity
N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzodioxole-5-carboxamide 1-(Pyrimidin-2-yl) Benzo[d][1,3]dioxole-5- 340.4 Potential kinase inhibition
N-(3,4-Dimethoxyphenyl)benzodioxole-5-carboxamide (HSD-2) N/A 3,4-Dimethoxyphenyl N/A Antioxidant potential
CCG258205 3-((Benzodioxole-5-yloxy)methyl) 2-Fluoro-N-methylbenzamide 428.5 GRK2 inhibitor (IC₅₀ < 10 nM)

*Estimated based on structural similarity.

Research Implications and Gaps

  • Thiophene vs. Pyrimidine/Benzyl Groups : The thiophene substituent in the target compound may offer unique electronic properties compared to pyrimidine or benzyl analogs, influencing interactions with hydrophobic enzyme pockets or π-π stacking .
  • Benzodioxole Carboxamide : This moiety’s rigidity and oxygen-rich structure could enhance metabolic stability compared to flexible amide linkers (e.g., propanamide in ) .
  • Data Gaps: No direct pharmacological or toxicological data were found for the target compound.

Q & A

Q. What are the standard synthetic routes for synthesizing N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

The compound is typically synthesized via multi-step coupling reactions. For example, piperidine derivatives are functionalized through alkylation or amidation steps, as seen in analogous carboxamide syntheses. Key steps include:

  • Alkylation of piperidine with thiophen-2-ylmethyl groups using nucleophilic substitution .
  • Coupling of the modified piperidine intermediate with benzo[d][1,3]dioxole-5-carboxylic acid via carbodiimide-mediated amidation . Purification often employs silica gel chromatography (e.g., n-hexane:ethyl acetate systems) .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzodioxole methylenedioxy protons at δ ~5.9–6.0 ppm, thiophene protons at δ ~6.9–7.2 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and secondary amide bands .
  • HRMS : Validates molecular ion peaks and isotopic patterns .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Anticancer Activity : Cell viability assays (e.g., MTT) against cancer cell lines .
  • Antioxidant Potential : DPPH or ABTS radical scavenging assays .
  • Receptor Binding : Radioligand displacement assays for CNS targets (e.g., dopamine D3 receptors, based on structural analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during coupling steps?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance carbodiimide-mediated amidation efficiency .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acyl transfer .
  • Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions .

Q. What strategies resolve stereochemical challenges in piperidine-containing carboxamides?

  • Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • X-ray Crystallography : Determines absolute configuration, as demonstrated for structurally similar piperidine derivatives .

Q. How does the thiophene moiety influence receptor binding compared to other heterocycles?

  • Thiophene’s sulfur atom enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., dopamine D3 receptors) .
  • Comparative studies show thiophene derivatives exhibit higher affinity than furan or phenyl analogs due to improved hydrophobic interactions .

Q. How can discrepancies in bioactivity data between similar derivatives be addressed?

  • Purity Assessment : Ensure ≥95% purity via HPLC to exclude confounding impurities .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds .
  • Structural Modifications : Systematic SAR studies (e.g., varying substituents on benzodioxole or piperidine) clarify bioactivity trends .

Q. What in silico methods predict metabolic stability of benzodioxole-containing carboxamides?

  • Molecular Dynamics Simulations : Assess interactions with cytochrome P450 enzymes .
  • QSAR Models : Correlate logP, polar surface area, and steric bulk with metabolic half-life .
  • Docking Studies : Identify vulnerable sites for glucuronidation or oxidation .

Methodological Resources

  • Synthetic Protocols : (piperidine alkylation), (carboxamide coupling).
  • Structural Analysis : (X-ray crystallography), (NMR/HRMS).
  • Pharmacological Assays : (receptor binding), (D3 antagonist profiling).

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